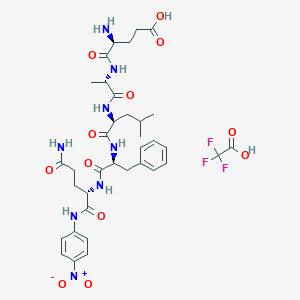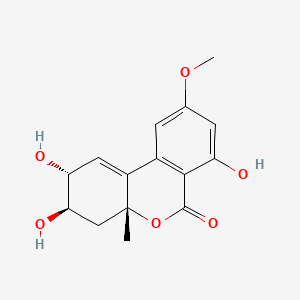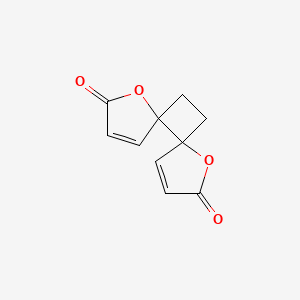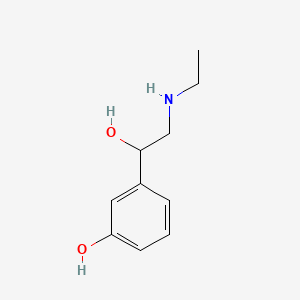
Q Bu-i
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Q Bu-i is a rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier. Quaternary quinuclidine derivative,, synthetic. Nicotinic AChR: less active than Tetraethylammonium (TEA) and Tetramethylammonium (TMA).
Aplicaciones Científicas De Investigación
Research Productivity Determinants : A study by Babu and Singh (1998) utilized the Q-sort technique to identify factors affecting research productivity, highlighting the complexity of determining scientific productivity and the use of innovative methodologies in research (Babu & Singh, 1998).
Real-Time Quantitative PCR (Q-PCR) in Research : Ginzinger (2002) discusses the transformation of real-time Q-PCR from an experimental tool to a mainstream technology in scientific research, highlighting its applications in measuring mRNA levels, DNA copy number, and more (Ginzinger, 2002).
Q Methodology in Nursing Research : Dennis (1986) provides an overview of Q methodology, emphasizing its relevance in exploring human subjectivity in scientific research, particularly in nursing (Dennis, 1986).
Q Methodology and Qualitative Research : Brown (1996) elaborates on the use of Q methodology in research, combining qualitative and quantitative methods, which is facilitated by developments in computer software (Brown, 1996).
Quantum Dots in Biomedical Applications : Michalet et al. (2005) review the evolution of research on quantum dots (qdots) from electronic materials science to biological applications, highlighting their potential in cell and animal biology (Michalet et al., 2005).
Quantitative Phase Imaging in Biomedicine : Park, Depeursinge, and Popescu (2012, 2018) discuss the emergence of Quantitative Phase Imaging (QPI) as a method for investigating cells and tissues, emphasizing its objective measure of morphology and dynamics (Park, Depeursinge, & Popescu, 2012).
QSAR Modeling : Muratov et al. (2020) highlight the importance of quantitative structure-activity relationships (QSAR) modeling in chemical sciences and its applications beyond traditional boundaries (Muratov et al., 2020).
Gene Expression Data by Quantitative Real-Time RT-PCR : Muller et al. (2002) focus on the mathematical evaluation and analysis of data generated by quantitative real-time PCR, a key tool in gene expression studies (Muller et al., 2002).
Nanocrystal Quantum Dots Development : Efros and Brus (2021) review the development of nanocrystal quantum dots (QD), covering the body of knowledge on the science of QDs and their applications (Efros & Brus, 2021).
Q-methodology in Conservation Research : Zabala, Sandbrook, and Mukherjee (2018) explain the use of Q methodology in conservation research, showcasing its ability to explore human perspectives in this field (Zabala, Sandbrook, & Mukherjee, 2018).
Propiedades
Nombre del producto |
Q Bu-i |
|---|---|
Fórmula molecular |
C11H22BrN |
Peso molecular |
248.20 Da. |
Apariencia |
colorless crystal powder. |
Pureza |
min. 98%. (NMR (D2O)) |
Sinónimos |
1-isobutylquinuclidinium bromide, N-isobutylquinuclidinium bromide. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



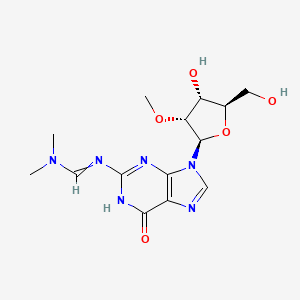
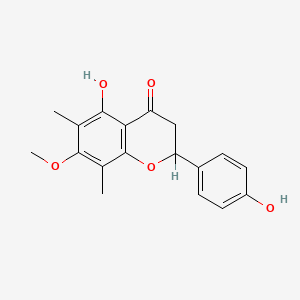
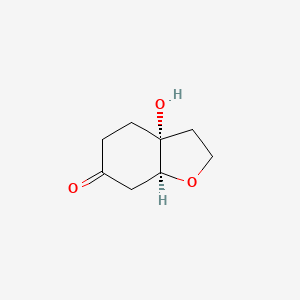
![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)
